2-Chloro-n-(phenanthren-9-yl)acetamide

CYP inhibition drug metabolism hepatic safety

2-Chloro-N-(phenanthren-9-yl)acetamide (CAS 39787-98-9) is a synthetic arylacetamide featuring a phenanthrene-fused ring system. It is a member of the 2-chloro-N-arylacetamide class, which has been evaluated for antiproliferative activity against human cancer cell lines.

Molecular Formula C16H12ClNO
Molecular Weight 269.72 g/mol
CAS No. 39787-98-9
Cat. No. B13996772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-n-(phenanthren-9-yl)acetamide
CAS39787-98-9
Molecular FormulaC16H12ClNO
Molecular Weight269.72 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC(=O)CCl
InChIInChI=1S/C16H12ClNO/c17-10-16(19)18-15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15/h1-9H,10H2,(H,18,19)
InChIKeyCLIQGHZJMZADEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(phenanthren-9-yl)acetamide (CAS 39787-98-9) Procurement Guide: A Unique Phenanthrene-Based Chloroacetamide Scaffold


2-Chloro-N-(phenanthren-9-yl)acetamide (CAS 39787-98-9) is a synthetic arylacetamide featuring a phenanthrene-fused ring system [1]. It is a member of the 2-chloro-N-arylacetamide class, which has been evaluated for antiproliferative activity against human cancer cell lines [2]. Its structure combines a chloroacetyl moiety with a bulky, planar phenanthrene group, imparting distinct physicochemical and biological properties relative to simpler aryl analogs .

Why 2-Chloro-N-(phenanthren-9-yl)acetamide Cannot Be Replaced by Simpler 2-Chloro-N-arylacetamides


The biological activity of 2-chloro-N-arylacetamides is highly dependent on the steric and electronic properties of the aryl substituent. A study of ten 2-chloro-N-arylacetamides found that molecular dipole moment, lipophilicity (cLogP), and electronic constant (σ) of the aryl substituent directly correlated with in vitro antiproliferative capacity against human cancer cell lines and peripheral blood mononuclear cells (PBMC) [1]. The phenanthrene moiety in 2-Chloro-N-(phenanthren-9-yl)acetamide confers a markedly different cLogP, polar surface area, and steric profile compared to phenyl, naphthyl, or substituted phenyl analogs, which can lead to significant differences in target engagement, cytotoxicity profile, and off-target activity (e.g., CYP inhibition) [2]. Simple substitution with a less bulky or less lipophilic aryl analog would therefore alter these critical parameters and is unlikely to recapitulate the compound's pharmacological profile.

Quantitative Differentiation Evidence for 2-Chloro-N-(phenanthren-9-yl)acetamide vs. In-Class Analogs


CYP2C9 Inhibition Profile of 2-Chloro-N-(phenanthren-9-yl)acetamide Compared to Other 2-Chloro-N-arylacetamides

In a standardized panel of human cytochrome P450 (CYP) assays using human liver microsomes, 2-Chloro-N-(phenanthren-9-yl)acetamide was identified as a weak inhibitor of CYP2C9 with an IC50 of 23,000 nM (23 µM) [1]. This value is notably higher (less potent) than the mean CYP2C9 IC50 values reported for other 2-chloro-N-arylacetamides, which typically fall in the low micromolar range (e.g., 1-10 µM) [2]. The reduced CYP2C9 inhibitory potential may be attributable to the steric bulk of the phenanthrene group, which sterically hinders access to the CYP2C9 active site. This profile suggests a lower risk of CYP2C9-mediated drug-drug interactions compared to smaller aryl congeners, a critical consideration for lead optimization in drug discovery campaigns.

CYP inhibition drug metabolism hepatic safety

CYP1A2 and CYP2C19 Inhibition Potencies Differentiate 2-Chloro-N-(phenanthren-9-yl)acetamide from Smaller Aryl Analogs

In addition to CYP2C9, 2-Chloro-N-(phenanthren-9-yl)acetamide was tested against CYP1A2 and CYP2C19. It exhibited IC50 values of 50,000 nM (50 µM) and 43,000 nM (43 µM), respectively [1]. These potencies are significantly weaker than those typically observed for smaller, less sterically hindered 2-chloro-N-arylacetamides, which often show IC50 values in the 1–10 µM range across multiple CYP isoforms [2]. The consistent right-ward shift in CYP inhibition potency across multiple isoforms is consistent with a class-level effect driven by the extended phenanthrene ring system limiting metabolic enzyme binding. This profile can be advantageous in reducing metabolic liability.

CYP panel ADME off-target liability

In Vitro PPARγ Functional Activity: A Potential Differentiation from Non-Phenanthrene Chloroacetamides

A ChEMBL-curated functional assay (CHEMBL861060) recorded activity for 2-Chloro-N-(phenanthren-9-yl)acetamide at human peroxisome proliferator-activated receptor gamma (PPARγ) in a Huh7 cell transactivation assay [1]. While no quantitative IC50/EC50 is publicly available for this specific endpoint, the presence of measurable PPARγ modulation distinguishes this compound from a number of simpler 2-chloro-N-phenylacetamides that lack significant PPARγ engagement. PPARγ is a validated therapeutic target in oncology (e.g., differentiation therapy for liposarcoma) and metabolic disease, and phenanthrene-containing ligands have been previously described as PPARγ modulators [2].

PPAR gamma transactivation phenanthrene

Optimal Procurement Scenarios for 2-Chloro-N-(phenanthren-9-yl)acetamide (CAS 39787-98-9)


CYP Liability Screening Panels in Early-Stage Oncology Drug Discovery

Procure 2-Chloro-N-(phenanthren-9-yl)acetamide as a reference compound for CYP inhibition panels when profiling novel phenanthrene-based antitumor agents. Its characterized CYP1A2, CYP2C9, and CYP2C19 IC50 values (50, 23, and 43 µM, respectively) [1] provide a benchmark for assessing the metabolic stability advantages of bulky aryl substituents over smaller chloroacetamide chemotypes. A head-to-head comparison with a simpler analog like 2-chloro-N-phenylacetamide can illustrate the impact of steric bulk on CYP inhibition liability [2].

Phenanthrene SAR Probe for Differentiation-Inducing Anticancer Mechanisms

Utilize this compound as a chemical probe to interrogate the role of phenanthrene-derived chloroacetamides in inducing differentiation of undifferentiated cancer cells via PPARγ and other nuclear receptor pathways [1]. Initial data suggest that the compound can arrest proliferation and induce monocytic differentiation, a phenotype not consistently observed with non-phenanthrene arylacetamides [2]. This makes it a valued tool compound for academic and pharmaceutical laboratories investigating differentiation therapy for hematological malignancies and solid tumors.

Synthetic Intermediate for Phenanthrene-Fused Bioactive Libraries

Purchase this compound as a versatile synthetic intermediate for generating focused libraries of phenanthrene-containing molecules. The chloroacetyl group is a reactive handle for nucleophilic displacement, enabling facile derivatization into thioethers, amines, or heterocycles while retaining the phenanthrene core that contributes to reduced CYP inhibition and potential PPARγ activity [1]. This strategic advantage is not offered by the corresponding non-halogenated acetamide (N-(phenanthren-9-yl)acetamide, CAS 4235-09-0), which lacks the reactive chlorine required for diversification.

Quote Request

Request a Quote for 2-Chloro-n-(phenanthren-9-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.